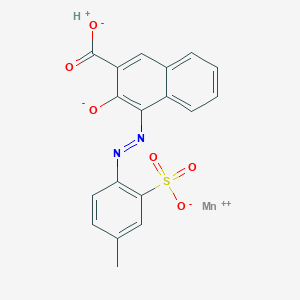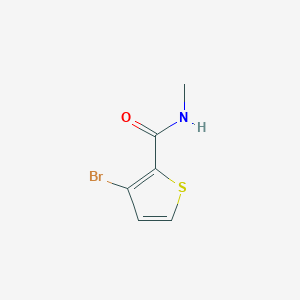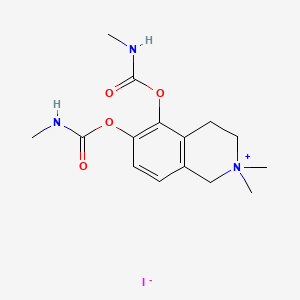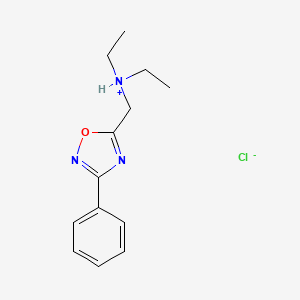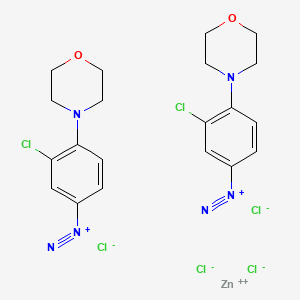
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. This compound is notable for its unique structure, which includes a morpholine ring and a chloro-substituted benzene ring. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-chloro-4-morpholin-4-ylbenzeneamine followed by the reaction with zinc chloride. The process can be summarized as follows:
Diazotization: The primary amine group of 3-chloro-4-morpholin-4-ylbenzeneamine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Formation of Tetrachloride: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution: Products include 3-chloro-4-morpholin-4-ylbenzene derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 3-chloro-4-morpholin-4-ylbenzeneamine.
Applications De Recherche Scientifique
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in labeling and detection techniques due to its reactivity with nucleophiles.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles to form new compounds. This reactivity is harnessed in coupling reactions to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;4-chloro-3-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-bromo-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Zinc;3-chloro-4-piperidin-4-ylbenzenediazonium;tetrachloride
Uniqueness
Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride is unique due to the presence of the morpholine ring, which imparts specific reactivity and stability. The chloro-substitution on the benzene ring also influences its chemical behavior, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
67828-65-3 |
|---|---|
Formule moléculaire |
C20H22Cl6N6O2Zn |
Poids moléculaire |
656.5 g/mol |
Nom IUPAC |
zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C10H11ClN3O.4ClH.Zn/c2*11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;;;;;/h2*1-2,7H,3-6H2;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
QZTLWSFQGBGQLX-UHFFFAOYSA-J |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
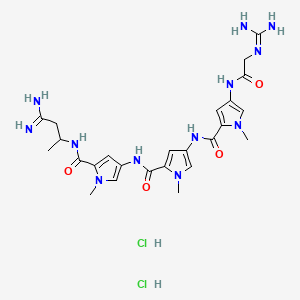

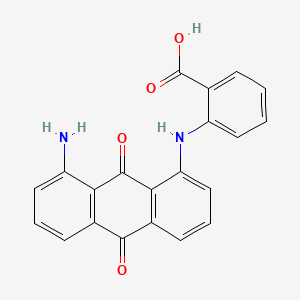
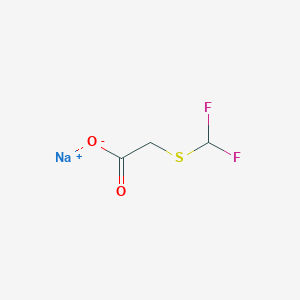
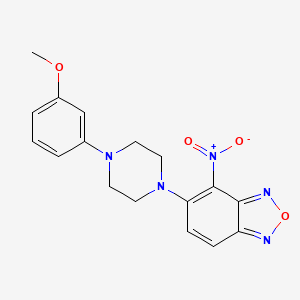
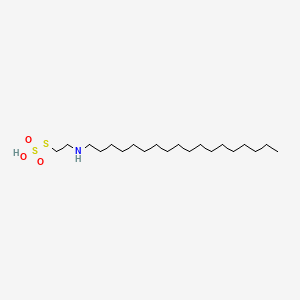
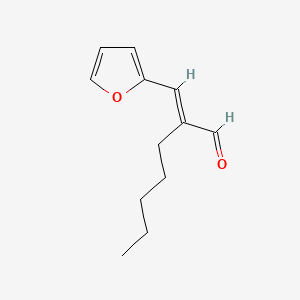
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
